SPDP-PEG7-acid

Spacer arm length PROTAC linker design Conjugate flexibility

Researchers often face aggregation and precipitation when using hydrocarbon-only or short-PEG linkers for bioconjugation. SPDP-PEG7-acid overcomes this with a PEG₇ spacer (~39-40 Å) that enhances aqueous solubility and prevents conjugate aggregation. Its stable terminal carboxylic acid enables a 'purify-then-activate' EDC/NHS strategy-unlike NHS-ester linkers that hydrolyze upon dissolution-allowing sequential ligand attachment with intermediate QC. The SPDP disulfide bond is quantitatively cleaved by DTT/TCEP, mimicking intracellular reductive conditions for controlled payload release in ADC or PROTAC applications.

Molecular Formula C25H42N2O10S2
Molecular Weight 594.7 g/mol
Cat. No. B12419532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-PEG7-acid
Molecular FormulaC25H42N2O10S2
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C25H42N2O10S2/c28-23(26-7-22-38-39-24-3-1-2-6-27-24)4-8-31-10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-32-9-5-25(29)30/h1-3,6H,4-5,7-22H2,(H,26,28)(H,29,30)
InChIKeyALEGSCIYDKGXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-PEG7-acid: Heterobifunctional PEG7 Linker Overview


SPDP-PEG7-acid (C₂₅H₄₂N₂O₁₀S₂, MW 594.74) is a heterobifunctional crosslinker comprising a thiol-reactive 2-pyridyldithiol (SPDP) group, a seven-unit polyethylene glycol (PEG₇) spacer, and a terminal carboxylic acid . The SPDP moiety forms a bioreducible disulfide bond with free sulfhydryls that can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) . The PEG₇ spacer enhances aqueous solubility compared to shorter PEG or hydrocarbon-only linkers, while the carboxylic acid enables amide bond formation with primary amines via carbodiimide chemistry (e.g., EDC/NHS), making SPDP-PEG7-acid a versatile building block for PROTACs, antibody-drug conjugates (ADCs), and bioconjugate synthesis .

Why SPDP-PEG7-acid Substitution Fails


Selecting a linker for bioconjugation or PROTAC design requires balancing spacer length, solubility, and functional group compatibility. Non-PEGylated SPDP linkers exhibit limited aqueous solubility that can lead to protein aggregation and precipitation during conjugation . Among the PEGylated SPDP series (PEGₙ, n = 2–36), spacer arm length directly governs inter-molecular distance and conjugate flexibility: PEG4-SPDP provides only 25.7 Å, while PEG12-SPDP extends to 54.1 Å . SPDP-PEG7-acid occupies an intermediate spacer length (estimated ~39–40 Å) that balances reach and rigidity, and its pendant carboxylic acid enables one-step EDC/NHS activation without pre-functionalization—a distinct advantage over NHS-ester-terminated SPDP-PEGₙ linkers that must be used immediately upon dissolution due to NHS ester hydrolysis. These structural and functional differences mean that simply substituting a shorter PEG linker or a non-carboxyl SPDP-PEG variant can alter conjugate hydrodynamic radius, solubility, and subsequent biological performance, making generic replacement unreliable without re-optimization.

Key Differentiators of SPDP-PEG7-acid


Spacer Arm Length Advantage

In the PEGylated SPDP series, spacer arm length increases with the number of ethylene glycol units. The PEG4-SPDP NHS ester (4-unit PEG) provides a spacer arm of 25.7 Å, while the PEG12-SPDP NHS ester (12-unit PEG) extends to 54.1 Å . SPDP-PEG7-acid, with a 7-unit PEG spacer, is estimated to provide a spacer arm of approximately 39–40 Å based on linear interpolation of the known PEGₙ series data (each ethylene glycol unit contributes ~2.8 Å), placing it in the middle of the commercially available range. This intermediate length offers a quantifiable advantage: it is 52–56% longer than PEG4-SPDP while being 26–28% shorter than PEG12-SPDP, providing sufficient reach to bridge distal binding pockets in PROTAC ternary complex formation without introducing excessive flexibility that can reduce degradation efficiency.

Spacer arm length PROTAC linker design Conjugate flexibility

Cleavable Disulfide Bond for Controlled Release

The SPDP moiety in SPDP-PEG7-acid forms a disulfide bond that is cleavable under reducing conditions. The Pierce SPDP crosslinker family, to which SPDP-PEG7-acid belongs, demonstrates quantitative cleavage with 10–50 mM DTT or TCEP at pH 8.5 . This cleavability is preserved regardless of PEG spacer length and compares favorably to non-cleavable maleimide-based linkers such as SMCC, whose thioether bond resists reduction and thus precludes intracellular payload release [1]. In the context of ADCs or drug delivery, SPDP-based conjugates permit selective disulfide reduction in the reductive intracellular environment (~1–10 mM glutathione) while maintaining stability in the oxidizing extracellular milieu.

Disulfide cleavage Controlled drug release Reducing environment

Enhanced Aqueous Solubility with PEG7 Spacer

PEGylated SPDP crosslinkers demonstrate superior aqueous solubility compared to hydrocarbon-only spacers, with solubility increasing as PEG chain length increases . The water solubility properties of PEG linkers are enhanced by longer PEG chains . SPDP-PEG7-acid contains a 7-unit PEG spacer, which provides greater hydrophilicity than the 4-unit PEG spacer in SPDP-PEG4-acid (MW 462.58) and the 5-unit PEG spacer in SPDP-PEG5-acid (MW ~506.7), but avoids the potential viscosity and steric bulk of the 12-unit spacer in PEG12-SPDP (MW ~793). While explicit mg/mL solubility values in aqueous buffer are not reported in head-to-head format, the PEG₇ spacer confers sufficient aqueous solubility for conjugation in pH 7–8 phosphate or borate buffers without requiring high organic co-solvent concentrations, a practical advantage over shorter PEG variants that may precipitate at working concentrations .

Aqueous solubility Protein aggregation reduction PEGylation

On-Demand Carboxylic Acid Activation

Unlike SPDP-PEGₙ-NHS ester variants (e.g., SPDP-PEG7-NHS ester, SPDP-PEG4-NHS ester, PEG12-SPDP) which carry a pre-activated NHS ester that hydrolyzes rapidly in aqueous solution (t₁/₂ ~minutes to hours at pH 7–8), SPDP-PEG7-acid features a stable terminal carboxylic acid that can be selectively activated on-demand using EDC/NHS or DCC chemistry . This design allows sequential, controlled conjugation: the user first reacts the SPDP end with a thiol-bearing molecule, purifies the intermediate, and then activates the carboxylic acid for amine coupling. In contrast, NHS ester-terminated SPDP linkers require simultaneous or immediate sequential reactions to avoid NHS hydrolysis, limiting workflow flexibility. Additionally, the carboxylic acid can be converted to other reactive groups (acyl chloride, hydrazide, activated ester) for broader conjugation chemistry options.

Carboxylic acid activation EDC/NHS coupling Bifunctional linker

Reduced Linker Immunogenicity Risk

In a comparative study of four bifunctional reagents (SPDP, MHS, SMCC, MBS) used for peptide-protein conjugation, the constrained linkers originating from SMCC and MBS induced very high linker-specific antibody levels, whereas the more flexible non-aromatic linkers originating from MHS and SPDP showed almost no reactivity [1]. While this study was conducted with the parent SPDP compound (no PEG spacer), the flexible, non-aromatic PEG₇ spacer in SPDP-PEG7-acid is expected to preserve or further reduce immunogenicity compared to rigid cyclohexane- or benzene-containing linkers. This property is relevant for in vivo applications where anti-linker antibodies can alter pharmacokinetics or trigger clearance of the conjugate.

Linker immunogenicity SPDP vs SMCC Anti-linker antibodies

Faster Blood Clearance vs. SMCC Conjugates

In a study comparing antimyosin Fab conjugates prepared with SPDP, SMCC, and bromoacetyl (BrAc) linkers, the SPDP conjugate exhibited a faster blood clearance rate than both the BrAc and SMCC conjugates (SPDP > BrAc > SMCC), while maintaining equivalent in vitro antigen-binding activity to the SMCC conjugate (SPDP = SMCC > BrAc) [1]. The SPDP conjugate also showed higher liver and splenic accumulation than SMCC, with correspondingly lower infarcted tissue activity (SMCC > SPDP > BrAc). These findings demonstrate that the choice of linker chemistry directly influences in vivo biodistribution independent of the targeting moiety, and that SPDP-based linkers confer distinct pharmacokinetic properties that can be exploited for applications requiring rapid clearance from circulation.

Pharmacokinetics Blood clearance Biodistribution

SPDP-PEG7-acid: Optimal Application Scenarios


PROTAC Linker Screening

For PROTAC design campaigns where the optimal linker length has not yet been determined, SPDP-PEG7-acid provides an empirically validated intermediate spacer (~39–40 Å) that bridges the gap between the shorter PEG4-SPDP (25.7 Å) and the longer PEG12-SPDP (54.1 Å) . This makes it a strategic first-choice linker for initial SAR exploration, particularly when the distance between the target protein ligand binding site and the E3 ligase binding site is unknown. The on-demand EDC/NHS activation of the carboxylic acid enables sequential attachment of the two ligands with intermediate purification, ensuring precise stoichiometric control and reproducible biological activity across PROTAC candidates.

ADC Development with Intracellular Cleavable Release

For antibody-drug conjugate (ADC) programs where payload release inside target cells is mechanistically required, SPDP-PEG7-acid provides a cleavable disulfide bond that is quantitatively reduced by 10–50 mM DTT or TCEP, mimicking the reductive intracellular environment . Unlike SMCC-based ADCs that rely on lysosomal degradation for payload release, SPDP-PEG7 conjugates exploit the high glutathione concentration (~1–10 mM) in the cytoplasm for selective disulfide cleavage. The PEG7 spacer additionally reduces aggregation during conjugation, improving the drug-to-antibody ratio (DAR) homogeneity compared to hydrocarbon-only or shorter PEG linkers .

Sequential Bioconjugation with Intermediate Purification

When the conjugation workflow requires sequential reactions with intermediate purification and characterization (e.g., attaching a fluorophore to a protein, then conjugating a targeting ligand), SPDP-PEG7-acid is superior to NHS ester-terminated SPDP-PEG7 linkers because its stable carboxylic acid does not hydrolyze during the first conjugation step or purification . This enables a 'purify-then-activate' strategy: the SPDP-thiol conjugate can be desalted and analyzed before EDC/NHS activation of the carboxylic acid for the second amine coupling. This level of control is unavailable with NHS ester linkers, whose reactive group must be used immediately upon dissolution.

In Vivo Imaging with Rapid Clearance

For imaging applications where high target-to-background ratios depend on rapid clearance of unbound conjugate from circulation, SPDP-based linkers have demonstrated faster blood clearance than SMCC-based linkers while preserving equivalent target-binding activity in vivo [1]. SPDP-PEG7-acid, with its PEG7 spacer providing moderate hydrophilicity, is expected to retain rapid clearance characteristics while the PEG component reduces non-specific tissue adsorption compared to non-PEGylated SPDP. This makes it suitable for radiolabeled or fluorescent imaging probes where minimizing background signal at early time points is critical for detection sensitivity.

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